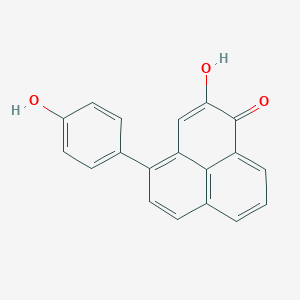
Irenolone
Descripción general
Descripción
Irenolone is an organic compound with the chemical formula C19H12O3 . It is a yellow crystalline solid that is soluble in some organic solvents such as diethyl ether and dichloromethane . Irenolone is used as a drug intermediate and has various applications. It is being researched for its anti-inflammatory, antioxidant, and anti-tumor properties .
Synthesis Analysis
Irenolone is generally obtained through chemical synthesis . A common synthesis method involves the reaction of 4-hydroxyphenylboronic acid with 2-hydroxy-1-naphthoic acid, undergoing a dehydration condensation reaction in the presence of an appropriate catalyst .Molecular Structure Analysis
The molecular structure of Irenolone consists of ten CH groups and nine quaternary carbons, including one carbonyl (179.2 ppm, s) and two oxygenated carbons (157.5 and 150.5 ppm) .Chemical Reactions Analysis
Irenolone has been found to have the strongest ability to share electrons with iron atoms, indicating strong chemical reaction activity .Physical And Chemical Properties Analysis
Irenolone has a molecular weight of 288.3 and a predicted density of 1.433±0.06 g/cm3 . Its boiling point is predicted to be 573.7±50.0 °C .Aplicaciones Científicas De Investigación
Phytoalexin Research
Irenolone is identified as a type of phytoalexin, a group of natural products defined by their physiological features . These compounds are produced by some plant organs when provoked by physical, microbiological, or chemical agents . Irenolone, along with Emenolone, were obtained for the first time from bananas and identified by various techniques . The study of these phytoalexins opens the way to understanding the host-plant relationship from a new angle .
Biological Research
Irenolone has been detected in a few different foods, such as bananas and fruits . This could make Irenolone a potential biomarker for the consumption of these foods .
Chemical Research
Irenolone is a part of the phenalenone-type phytoalexins . The phenyl side chain in banana phytoalexins, which includes Irenolone, is not in the same position as in other plant phenalenones . This has led to the proposal of an alternative biogenetic pathway, which is currently being verified .
Pharmaceutical Research
While there is limited direct information on the use of Irenolone in pharmaceutical research, related compounds and methods used in its extraction and identification have been applied in pharmaceutical studies .
Agricultural Research
The study of Irenolone as a phytoalexin inducer in banana leaves and fruit has implications for agricultural research . More phytoalexin inducers can be designed on the basis of the chemical constituents of the microorganisms involved or on synthetic analogues and used to improve the plants’ defense mechanisms .
Industrial Research
Irenolone, as a component of Musa Basjoo Siebold leaves extract (MBSLE), shows an excellent corrosion inhibition performance . MBSLE was utilized as a green corrosion inhibitor for mild steel in 1 M H3PO4 solution .
Environmental Research
The use of natural plant biostimulants (PBs) that enhance flowering, plant growth, fruit set, crop productivity, and nutrient use efficiency (NUE), and are also able to improve the tolerance against a wide range of abiotic stressors is a promising and environmental-friendly innovation . While Irenolone is not directly mentioned, it is part of the group of compounds that can be used as PBs .
Nanotechnology Research
While there is no direct information on the use of Irenolone in nanotechnology research, the methods used in its extraction and identification have been applied in nanotechnology studies .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Irenolone is a type of phytoalexin, a group of natural products defined by their physiological rather than their structural features . These compounds are yielded de novo by some plant organs when provoked by physical, microbiological, or chemical agents . .
Mode of Action
As a phytoalexin, it is known to play a role in the defense mechanisms of plants . Phytoalexins are typically produced in response to pathogen attacks, suggesting that Irenolone may interact with components of the pathogen to inhibit its growth or spread .
Biochemical Pathways
It’s known that the production of phytoalexins like irenolone involves complex biochemical pathways that are activated in response to pathogen attacks . The exact pathways and their downstream effects specific to Irenolone remain to be elucidated.
Result of Action
As a phytoalexin, it is likely to contribute to the plant’s defense mechanisms against pathogens . The exact molecular and cellular effects, however, require further investigation.
Action Environment
The action of Irenolone, like other phytoalexins, can be influenced by environmental factors. For instance, the production of phytoalexins is typically triggered by pathogen attacks, suggesting that the presence of pathogens in the environment can influence the action and efficacy of Irenolone
Propiedades
IUPAC Name |
2-hydroxy-4-(4-hydroxyphenyl)phenalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3/c20-13-7-4-11(5-8-13)14-9-6-12-2-1-3-15-18(12)16(14)10-17(21)19(15)22/h1-10,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMKPTIDKHEGFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)C(=CC3=C(C=C2)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Irenolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Irenolone | |
CAS RN |
149184-19-0 | |
| Record name | Irenolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149184-19-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Irenolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
285 °C | |
| Record name | Irenolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040716 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)
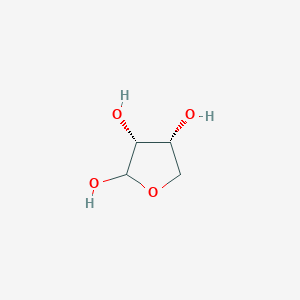



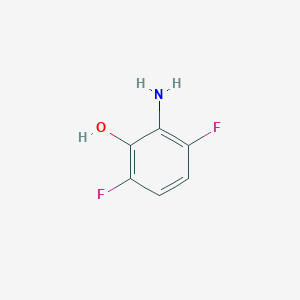
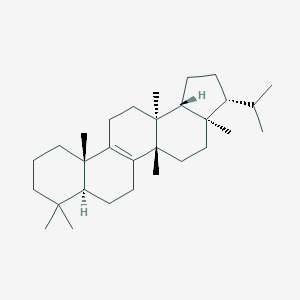

![6,7-dihydro-5H-cyclopenta[d]pyrimidine-2,4-diamine](/img/structure/B157947.png)



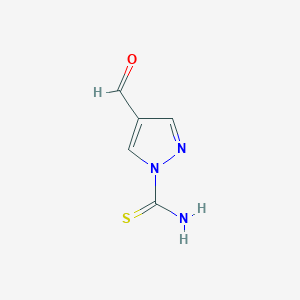
![1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid](/img/structure/B157958.png)